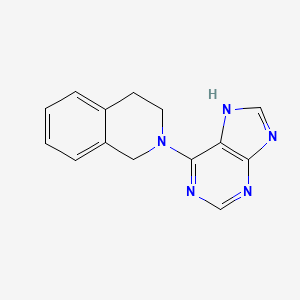![molecular formula C20H16N2O6S2 B12136067 2-hydroxy-5-({[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid](/img/structure/B12136067.png)
2-hydroxy-5-({[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-5-({[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone ring, a benzoic acid moiety, and a methoxybenzylidene group, contributing to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-({[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid typically involves multiple steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring is synthesized by reacting a thioamide with an α-halo acid under basic conditions.
Aldol Condensation: The methoxybenzylidene group is introduced via an aldol condensation reaction between an aldehyde and the thiazolidinone derivative.
Acylation: The acylation of the thiazolidinone derivative with 2-hydroxy-5-aminobenzoic acid is performed using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the methoxybenzylidene group.
Reduction: Reduction reactions can target the carbonyl groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to alcohols or amines.
Substitution: Introduction of various functional groups depending on the reagents used.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Material Science: Used in the synthesis of polymers and advanced materials.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural features.
Antimicrobial Activity: Exhibits antimicrobial properties against various pathogens.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases like cancer and infections.
Industry
Dye Synthesis: Used in the production of dyes and pigments.
Agriculture: Potential use as a pesticide or herbicide.
作用機序
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: Binds to the active site of enzymes, blocking their activity.
Reactive Oxygen Species (ROS) Generation: Induces oxidative stress in cells, leading to cell death.
DNA Intercalation: Intercalates into DNA, disrupting replication and transcription processes.
類似化合物との比較
Similar Compounds
- 2-Hydroxy-5-({[(5Z)-5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid
- 2-Hydroxy-5-({[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid
Uniqueness
- Structural Features : The presence of the methoxy group and the specific configuration of the thiazolidinone ring make it unique.
- Reactivity : Exhibits distinct reactivity patterns compared to similar compounds, particularly in oxidation and substitution reactions.
- Applications : Broader range of applications in various fields due to its unique chemical properties.
特性
分子式 |
C20H16N2O6S2 |
|---|---|
分子量 |
444.5 g/mol |
IUPAC名 |
2-hydroxy-5-[[2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C20H16N2O6S2/c1-28-13-5-2-11(3-6-13)8-16-18(25)22(20(29)30-16)10-17(24)21-12-4-7-15(23)14(9-12)19(26)27/h2-9,23H,10H2,1H3,(H,21,24)(H,26,27)/b16-8- |
InChIキー |
BIQSIIFMCJPLJU-PXNMLYILSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)O)C(=O)O |
正規SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B12135991.png)
![2-methyl-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]propanamide](/img/structure/B12135992.png)
![3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12136000.png)
![5-(2,3-Dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one](/img/structure/B12136006.png)
![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12136008.png)
![N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136009.png)
![2-chloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide](/img/structure/B12136010.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12136022.png)

![(1E)-1-{[4-(propan-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B12136033.png)
![4-[({[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12136035.png)

![N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12136042.png)
